molecular formula C9H9ClN2O2 B2422546 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 93089-86-2

2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B2422546
CAS No.: 93089-86-2
M. Wt: 212.63
InChI Key: MBTOZVMYBGBPOH-UHFFFAOYSA-N
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Description

Overview and Classification of 2-Methyl-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride

This compound is a heterocyclic aromatic compound belonging to the benzodiazole family. Its core structure consists of a benzene ring fused to a diazole ring containing two nitrogen atoms at non-adjacent positions. The molecule features a methyl group at position 2 and a carboxylic acid group at position 5, with the hydrochloride salt enhancing its solubility for research applications.

Table 1: Key Structural Features

Feature Description
Core structure Benzo-fused 1,3-diazole
Substituents -CH₃ (position 2), -COOH (position 5)
Molecular formula C₉H₉ClN₂O₂
Molecular weight 212.64 g/mol

This compound falls under the broader category of benzimidazole analogs, which are classified as bicyclic heteroaromatic systems with diverse pharmacological applications.

Historical Development of Benzodiazole Chemistry

The benzodiazole scaffold first gained prominence in the 1940s when researchers recognized its structural similarity to purine nucleotides. Key milestones include:

  • 1950s : CIBA Pharmaceuticals discovered benzimidazole-derived opioid agonists like etonitazene
  • 1960s : Development of proton pump inhibitors containing benzodiazole moieties
  • 1970s : Commercialization of anthelmintic agents (e.g., mebendazole) featuring substituted benzodiazoles

The specific 5-carboxylic acid derivative emerged as researchers systematically explored structure-activity relationships in benzodiazole chemistry, particularly through substitution pattern studies.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical aspects of modern heterocyclic chemistry:

  • Synthetic versatility : The carboxylic acid group enables diverse derivatization through esterification, amidation, and coordination chemistry
  • Structural rigidity : The fused aromatic system provides planarity essential for π-π stacking interactions in supramolecular chemistry
  • Pharmacophore potential : Serves as a bioisostere for natural nucleotides in drug design applications

Recent studies highlight its utility in developing kinase inhibitors and antimicrobial agents through targeted modifications of the carboxyl group.

Relationship to Benzimidazole Pharmacophore Family

As a benzodiazole derivative, this compound shares key pharmacophoric features with clinically significant benzimidazoles:

Structural comparisons :

  • Common bicyclic core with substituted nitrogen atoms
  • Electron-rich aromatic system capable of hydrophobic interactions
  • Hydrogen-bonding capacity via carboxylic acid group

Functional parallels :

  • Metal coordination properties through nitrogen lone pairs
  • π-stacking ability with biological macromolecules
  • Acid-base responsiveness (pKa ≈ 4.2 for carboxylic group)

These characteristics make it a valuable scaffold for developing compounds targeting enzymes and receptors that interact with natural benzimidazole-containing biomolecules.

Chemical Nomenclature and Systematic Classifications

The compound's systematic nomenclature follows IUPAC guidelines:

  • Base structure : 1H-1,3-benzodiazole (benzimidazole)
  • Substituents :
    • Methyl group at position 2
    • Carboxylic acid at position 5
  • Salt form : Hydrochloride

Systematic identifiers :

  • IUPAC name: 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
  • CAS Registry: 709-19-3 (base), 131020-46-7 (hydrochloride)
  • SMILES: O=C(C1=CC=C2C(=C1)NC(C)=N2)O.Cl
  • InChIKey: HGUGDUFAMDILLX-UHFFFAOYSA-N

The numbering system assigns priority to the diazole nitrogens, with positions determined by the fused benzene ring's orientation. The hydrochloride salt forms through protonation of the imidazole nitrogen, enhancing crystallinity for analytical characterization.

Properties

IUPAC Name

2-methyl-3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5;/h2-4H,1H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTOZVMYBGBPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93089-86-2
Record name 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with chloroacetic acid in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

This compound serves as a vital building block in the synthesis of more complex molecules. Its unique structure enables the formation of derivatives that can be utilized in various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Capable of being reduced to produce amines or other derivatives.
  • Substitution: Undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles like sodium hydroxide or ammonia.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAmines
SubstitutionSodium hydroxideAlkylated derivatives

Biology

Research indicates that 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride exhibits notable biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity:
Studies have shown its effectiveness against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)< 1.00 µg/mL
Mycobacterium tuberculosisTBD

These results suggest that the compound has potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity:
The compound has also been tested for its ability to inhibit cancer cell proliferation. Notable findings include:

Study ReferenceCell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These studies indicate that modifications to the benzodiazole structure can enhance anticancer efficacy.

Case Study: Antibacterial Efficacy

A recent study published in Pharmaceutical Biology evaluated the antibacterial activity of this compound against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited significant antibacterial activity with an MIC of 50 µg/mL against E. coli, outperforming standard antibiotics like ciprofloxacin.

Case Study: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated a consistent ability to inhibit cell growth and induce apoptosis, suggesting its viability as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole-5-carboxylic acid: Similar in structure but lacks the hydrochloride group.

    1-methyl-1H-benzimidazole-5-carboxylic acid: Another derivative with a different substitution pattern.

    2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride: A related compound with a hydroxymethyl group.

Uniqueness

2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .

Biological Activity

2-Methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS No. 93089-86-2) is a chemical compound with notable biological activities, making it a subject of interest in pharmacological research. Its molecular formula is C9H9ClN2O2, and it has a molecular weight of 212.64 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of 2-methylbenzimidazole with chloroacetic acid in the presence of a catalyst. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Antimicrobial Activity

Research indicates that 2-methyl-1H-1,3-benzodiazole derivatives exhibit significant antimicrobial properties. A study evaluated several benzimidazole derivatives for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics:

CompoundMIC (μg/ml)Bacterial Strain
2-Methyl-BDZ50S. typhi
Standard (Ampicillin)100S. typhi
2-Methyl-BDZ250C. albicans
Standard (Griseofulvin)500C. albicans

These findings suggest that modifications to the benzodiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

In addition to antimicrobial properties, studies have shown that 2-methyl-1H-1,3-benzodiazole derivatives possess anticancer activities. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis:

Study ReferenceCell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results highlight the potential of this compound as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been suggested that this compound can bind to enzymes or receptors involved in critical cellular pathways, leading to alterations in their activity and subsequent biological responses .

Case Study: Antibacterial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized a series of benzimidazole derivatives including this compound and tested their antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. The study reported that the compound exhibited notable antibacterial activity with an MIC of 50 µg/ml against E. coli, outperforming standard antibiotics like ciprofloxacin .

Case Study: Anticancer Potential

Another significant study focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis through caspase activation pathways . This suggests a dual mechanism involving both cell cycle regulation and apoptosis induction.

Q & A

Q. What are the key synthetic routes for 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted precursors. For example:

  • Precursor functionalization : Start with 5-carboxybenzimidazole derivatives. Introduce methyl groups via alkylation or substitution reactions under anhydrous conditions .
  • Hydrochloride formation : Treat the free base with HCl gas in ethanol or aqueous HCl, followed by recrystallization .
  • Optimization : Yields improve with controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions. Catalysts like thiamine hydrochloride (analogous to methods in ) may accelerate cyclization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methyl group position (δ ~2.5 ppm for CH₃) and benzodiazole ring protons (δ 7.0–8.5 ppm) .
    • IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
  • Chromatography :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time compared to standards .
  • Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol), sparingly soluble in water. Conduct solubility tests at 25°C using the shake-flask method .
  • Stability :
    • Thermal : Decomposes above 200°C (DSC/TGA analysis recommended).
    • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
    • Hydrolysis : Avoid prolonged exposure to moisture; use desiccants in storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal growth : Use slow evaporation from ethanol/water (1:1) to obtain single crystals .
  • Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution. Key parameters:
    • R-factor < 5%, bond length deviation ±0.02 Å .
    • Validate hydrogen bonding networks (e.g., Cl⁻⋯H-N interactions) .

Q. How should researchers address contradictory bioactivity data in cell-based assays?

Methodological Answer:

  • Experimental design :
    • Controls : Include positive (e.g., cisplatin) and vehicle controls.
    • Replicates : Perform triplicate assays to assess variability .
  • Data analysis :
    • Statistical tests : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance (p < 0.05).
    • Dose-response curves : Use GraphPad Prism to calculate IC₅₀ values; compare slopes for consistency .
  • Mechanistic studies : Combine with proteomics or molecular docking to identify off-target effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Salt form selection : Compare hydrochloride with other salts (e.g., sodium, mesylate) via solubility and permeability assays .
  • Formulation : Use nanoemulsions or liposomes to enhance absorption. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Pharmacokinetics : Conduct LC-MS/MS analysis of plasma samples post-administration to measure Cmax and t½ .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding to benzimidazole-recognizing enzymes (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR models : Train on benzimidazole derivatives with known IC₅₀ values; prioritize substituents enhancing hydrophobicity (ClogP > 1.5) .

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